molecular formula C20H24FN3O B4653407 N-(3-fluoro-4-methylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

N-(3-fluoro-4-methylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

Cat. No. B4653407
M. Wt: 341.4 g/mol
InChI Key: DELIPYGNYZFXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as FMPP, is a synthetic compound that belongs to the piperazine class of chemicals. FMPP was first synthesized in the early 1990s and has since been used in scientific research to understand its mechanism of action and physiological effects.

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide's mechanism of action is not fully understood, but it is believed to interact with the serotonin and dopamine receptor systems. This compound has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in regulating mood and cognition. This compound has also been shown to act as a dopamine transporter inhibitor, which increases dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase serotonin and dopamine levels in the brain, which can lead to changes in mood, appetite, and sleep. This compound has also been shown to have anxiolytic and anti-depressant effects, which may be due to its interaction with the serotonin receptor system.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. This compound is a synthetic compound, which means it can be easily synthesized and purified for research purposes. This compound has also been shown to have a high affinity for the serotonin and dopamine receptor systems, which makes it a useful tool for studying these systems. However, this compound also has limitations for lab experiments. This compound is a relatively new compound, which means there is limited information available on its safety and toxicity. This compound is also a controlled substance, which means it may be difficult to obtain for research purposes.

Future Directions

There are several future directions for N-(3-fluoro-4-methylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide research. One area of interest is the development of this compound analogs that have improved pharmacological properties. Another area of interest is the use of this compound in the treatment of psychiatric disorders, such as depression and anxiety. This compound may also be useful in the study of drug addiction and the dopamine reward system. Overall, this compound has the potential to be a valuable tool for scientific research in the future.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been used in scientific research to understand its mechanism of action and physiological effects. This compound has been shown to interact with the serotonin receptor system, which is involved in regulating mood, appetite, and sleep. This compound has also been shown to have an affinity for the dopamine receptor system, which is involved in regulating movement, motivation, and reward.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-3-6-17(7-4-15)14-23-9-11-24(12-10-23)20(25)22-18-8-5-16(2)19(21)13-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELIPYGNYZFXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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